Cefprozil Impurity 5

Description

Cefprozil Impurity 5 is a critical degradation product or synthesis-related by-product identified during the analysis of cefprozil, a broad-spectrum cephalosporin antibiotic. This impurity arises during manufacturing or storage, likely due to oxidative or hydrolytic degradation. Regulatory guidelines, such as ICH Q3A(R), mandate strict control of such impurities (<0.1% threshold) to ensure drug safety and efficacy .

Properties

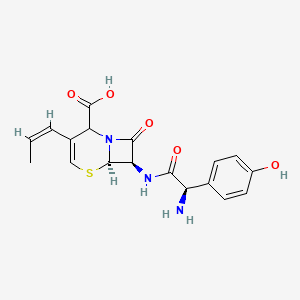

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-8,12-14,17,22H,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13-,14?,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVODGAGODXWUEH-OAYHDYIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000980-59-5 | |

| Record name | (6R,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo(4.2.0)oct-3-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000980595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-((R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDO)-8-OXO-3-((Z)-PROP-1-EN-1-YL)-5-THIA-1-AZABICYCLO(4.2.0)OCT-3-ENE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/943R0XQ363 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactions Analysis

Types of Reactions: Cefprozil Impurity 5 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and degradation pathways of the impurity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the impurity.

Scientific Research Applications

Scientific Research Applications

Cefprozil Impurity 5 has several notable applications across various fields:

1. Biological Research

- Toxicity Studies : Research on this compound aids in understanding the potential toxicity of impurities in pharmaceutical compounds. This is vital for assessing the safety profiles of drugs.

- Mechanistic Studies : Investigating how this impurity interacts with biological systems can provide insights into its biochemical properties and cellular effects, particularly its antibacterial activity.

2. Pharmaceutical Development

- Quality Control : The analysis of impurities is essential for quality assurance in pharmaceutical manufacturing. Techniques such as high-performance liquid chromatography (HPLC) are employed to quantify and identify impurities like this compound, ensuring compliance with pharmacopoeial standards .

- Formulation Stability : Understanding the stability and degradation pathways of this compound can help in developing more robust formulations that maintain efficacy over time .

3. Regulatory Compliance

- Pharmacopoeial Standards : The characterization of impurities is critical for meeting the standards set by pharmacopoeias such as the European Pharmacopoeia. This includes methods for identifying and quantifying impurities during drug development .

Case Study 1: Toxicological Assessment

A study investigated the cellular effects of this compound on bacterial cultures, revealing that it may exhibit antibacterial properties similar to cefprozil itself. This research highlights the importance of understanding impurities in relation to their biological activity, which can influence therapeutic outcomes.

Case Study 2: Analytical Method Development

A recent study developed a spectrophotometric method for determining cefprozil levels in bulk and dosage forms, including its impurities. This method demonstrated high sensitivity and specificity, providing a reliable approach for routine quality control in pharmaceutical settings .

Mechanism of Action

The mechanism of action of Cefprozil Impurity 5 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and degradation pathways is essential for ensuring the purity and stability of Cefprozil.

Comparison with Similar Compounds

Research Findings and Clinical Relevance

- Stability Studies : Impurity 5 levels increase under oxidative storage conditions (e.g., exposure to light or humidity), emphasizing the need for controlled storage at 2–8°C .

- Synthetic Controls : Manufacturers like Daicel Pharma optimize synthesis routes to minimize Impurity 5 formation, employing real-time HPLC monitoring during production .

- Clinical Safety: No direct adverse effects are linked to Impurity 5, but its structural resemblance to bioactive compounds necessitates precautionary limits .

Biological Activity

Cefprozil Impurity 5 is a byproduct formed during the synthesis of Cefprozil, a second-generation cephalosporin antibiotic widely used to treat various bacterial infections. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of pharmaceutical compounds. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is identified by the chemical registry number 1000980-59-5. It is a structural variant that arises during the manufacturing process of Cefprozil.

- Regulatory Context : The presence of impurities in pharmaceutical products is strictly regulated due to potential impacts on drug safety and efficacy.

This compound shares several biochemical properties with its parent compound, Cefprozil.

- Antibacterial Activity : Like other cephalosporins, it likely interacts with bacterial cell wall synthesis mechanisms. This interaction occurs through binding to penicillin-binding proteins (PBPs), inhibiting bacterial growth.

- Enzyme Interactions : The impurity may influence various enzymes involved in metabolic pathways, although specific interactions remain under-researched.

Cellular Effects

Research indicates that the biological activity of this compound primarily relates to its antibacterial properties:

- Cellular Toxicity : Studies on similar cephalosporins have shown potential cytotoxic effects at high concentrations, leading to side effects such as vomiting and diarrhea in animal models .

- Dosage Effects : In animal studies, varying dosages have revealed that higher concentrations can lead to increased toxicity and altered pharmacokinetics .

Molecular Mechanisms

The molecular mechanism of action for this compound is not fully elucidated but is believed to involve:

- Binding Interactions : The impurity likely binds to PBPs, similar to other β-lactam antibiotics, disrupting cell wall synthesis in bacteria.

- Gene Expression Modulation : There may be changes in gene expression in response to exposure, although specific pathways have yet to be detailed.

Case Studies and Experimental Data

- Pharmacodynamic Assessments :

- Toxicological Studies :

- Chemical Stability and Degradation Pathways :

Data Table: Summary of Key Findings

Q & A

Q. How can researchers integrate computational chemistry to predict unknown impurities in cefprozil?

- Methodological Answer : Use software like Gaussian or Schrödinger Suite to simulate degradation pathways (e.g., β-lactam ring opening). Compare theoretical fragmentation patterns with experimental LC-MS/MS data to identify potential structures. Validate predictions via synthetic reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.